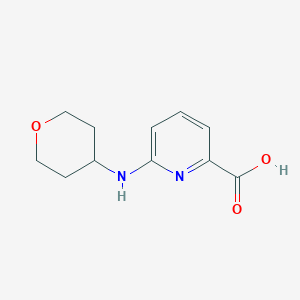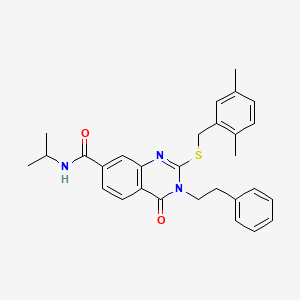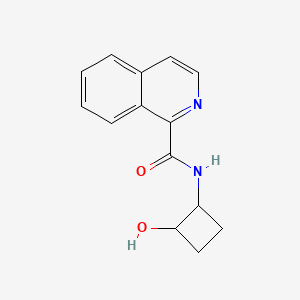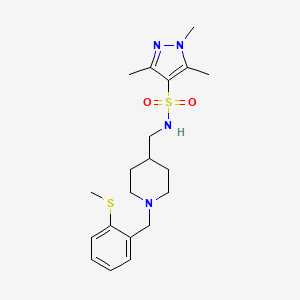
6-(4-Methoxyphenyl)pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Methoxyphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It is used for research purposes .
Molecular Structure Analysis
The pyridazine ring, which is part of the “6-(4-Methoxyphenyl)pyridazine-3-thiol” structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Methoxyphenyl)pyridazine-3-thiol” are not detailed in the retrieved sources, related compounds have been synthesized and evaluated for their antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methoxyphenyl)pyridazine-3-thiol” include a molecular weight of 218.27 . Other specific properties such as density, melting point, and boiling point are not provided in the retrieved sources .Applications De Recherche Scientifique
Pharmacological Applications
6-(4-Methoxyphenyl)pyridazine-3-thiol and its derivatives have been studied for various pharmacological activities. They have shown promise as phosphodiesterase (PDE) inhibitors , which can have therapeutic applications in diseases like depression, anxiety, and neurodegenerative disorders . Additionally, they have been explored for their vasodilatory properties, which could be beneficial in cardiovascular diseases .
Agrochemical Applications
In the agrochemical industry, pyridazine derivatives, including 6-(4-Methoxyphenyl)pyridazine-3-thiol, are of interest due to their potential as herbicides and insecticides . Their ability to disrupt biological pathways in pests makes them candidates for developing new agrochemical agents .
Antibacterial Agents
Research has indicated that pyridazine compounds can be effective against both Gram-positive and Gram-negative bacteria. This makes 6-(4-Methoxyphenyl)pyridazine-3-thiol a valuable scaffold for developing novel antibacterial agents .
Alzheimer’s Disease Research
Compounds bearing the pyridazine moiety, such as 6-(4-Methoxyphenyl)pyridazine-3-thiol, have been investigated as acetylcholinesterase inhibitors . This is particularly relevant in Alzheimer’s disease research, where increasing acetylcholine levels in the brain can help alleviate symptoms .
Anti-Inflammatory Applications
The anti-inflammatory properties of pyridazine derivatives are being explored, which could lead to new treatments for chronic inflammatory conditions. The structural flexibility of 6-(4-Methoxyphenyl)pyridazine-3-thiol allows for the synthesis of compounds with enhanced anti-inflammatory activity .
Synthesis of Heterocyclic Compounds
6-(4-Methoxyphenyl)pyridazine-3-thiol serves as a key intermediate in the synthesis of various heterocyclic compounds. Its chemical structure allows for functionalization, which is crucial in the development of new drugs and materials .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXOVJIRSUMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)pyridazine-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)
![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

